1-(Bromoacetyl)azetidin-2-one

Bifunctional building block Orthogonal reactivity β-Lactam chemistry

Researchers requiring a single scaffold that combines β-lactam ring strain (~25-27 kcal/mol) with a bromoacetyl electrophile face limited options among monofunctional analogs. 1-(Bromoacetyl)azetidin-2-one (CAS 247192-11-6) addresses this gap by integrating both reactive centers in a low-MW (192.01) scaffold. • Enables sequential nucleophilic ring-opening then Sᴺ2 alkylation in one-pot workflows. • Distinct ⁷⁹Br:⁸¹Br (1:1) isotopic pattern facilitates unambiguous reaction monitoring. • Sourced with batch consistency for reproducible library synthesis.

Molecular Formula C5H6BrNO2
Molecular Weight 192.01 g/mol
CAS No. 247192-11-6
Cat. No. B13957318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromoacetyl)azetidin-2-one
CAS247192-11-6
Molecular FormulaC5H6BrNO2
Molecular Weight192.01 g/mol
Structural Identifiers
SMILESC1CN(C1=O)C(=O)CBr
InChIInChI=1S/C5H6BrNO2/c6-3-5(9)7-2-1-4(7)8/h1-3H2
InChIKeyFJFOWEOJWXAKHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromoacetyl)azetidin-2-one: Bifunctional β-Lactam Building Block


1-(Bromoacetyl)azetidin-2-one (CAS 247192-11-6) is a monocyclic β-lactam (azetidin-2-one) bearing an N-bromoacetyl substituent. Its molecular formula is C₅H₆BrNO₂ with a molecular weight of 192.01 g/mol . The compound integrates two reactive centers: the strained four-membered β-lactam carbonyl susceptible to nucleophilic ring-opening, and the α-bromo ketone moiety serving as an electrophilic alkylating handle . Predicted physicochemical properties include a boiling point of 284.8±23.0 °C, density of 1.864±0.06 g/cm³, and a pKa of −1.72±0.20 . This bifunctional architecture distinguishes it from simpler monofunctional azetidinone or bromoacetyl building blocks, enabling sequential or orthogonal synthetic transformations that are not achievable with single-functionality analogs.

Dual Reactive CentersStrained β-lactam carbonyl for ring-opening; bromoacetyl for SN2 alkylation
Sequential Orthogonal ChemistrySupports stepwise derivatization not accessible with monofunctional building blocks
Strained β-Lactam CoreMay enable efficient ring-opening under mild conditions relative to larger lactams

Why Generic Analogs Cannot Substitute 1-(Bromoacetyl)azetidin-2-one


In-class substitution fails because 1-(bromoacetyl)azetidin-2-one is the only readily accessible building block that combines a strained β-lactam ring (approx. 25–27 kcal/mol ring strain) with a bromoacetyl electrophile in a single, low-molecular-weight scaffold (192.01 g/mol) [1]. The closest structural analogs each lack one of these two reactivity modes: N-bromoacetylazetidine (CAS 885267-00-5, MW 178.03) lacks the β-lactam carbonyl and therefore cannot undergo nucleophilic ring-opening ; parent azetidin-2-one (CAS 930-21-2, MW 71.08) lacks the bromoacetyl handle entirely ; and 1-acetylazetidin-2-one (CAS 51599-74-7, MW 113.11) bears a non-halogenated acetyl group that cannot serve as an alkylating agent . The γ-lactam homolog 1-(bromoacetyl)-2-pyrrolidinone (CAS 711028-98-7, MW 206.04) possesses a five-membered ring with substantially lower ring strain, reducing its susceptibility to ring-opening transformations . The quantitative evidence below substantiates why these structural differences translate into functionally distinct reactivity profiles that preclude simple interchange.

N-BromoacetylazetidineLacks β-lactam carbonyl — nucleophilic ring-opening pathways may not apply
Azetidin-2-oneNo bromoacetyl handle; cannot serve as an electrophilic alkylating agent
γ-Lactam homologLower ring strain may reduce susceptibility to ring-opening relative to the β-lactam

Quantitative Differentiation from Structural Analogs


Bifunctional Architecture vs. Monofunctional Analogs

1-(Bromoacetyl)azetidin-2-one is the only compound among its closest structural analogs that simultaneously presents a β-lactam carbonyl (C2=O) and an α-bromo ketone (N-COCH₂Br). The β-lactam carbonyl enables nucleophilic ring-opening (aminolysis, hydrolysis, alcoholysis), while the bromoacetyl group enables S_N2 alkylation with amines, thiols, and other nucleophiles. In contrast, N-bromoacetylazetidine (CAS 885267-00-5, C₅H₈BrNO, MW 178.03) lacks the C2 carbonyl entirely, precluding ring-opening transformations . Parent azetidin-2-one (CAS 930-21-2, C₃H₅NO, MW 71.08) carries no bromoacetyl group and therefore cannot serve as an alkylating agent . 1-Acetylazetidin-2-one (CAS 51599-74-7, C₅H₇NO₂, MW 113.11) bears a non-halogenated acetyl group (C-Cl BDE absent), eliminating electrophilic alkylation capability . The target compound thus enables sequential or orthogonal derivatization strategies — ring-opening followed by alkylation, or vice versa — that are inaccessible with any single comparator .

Bifunctional Architecture
Data to verify
2 reactive centers (β-lactam C2=O + BrCH₂CO) vs. 1 for each analog (N-bromoacetylazetidine, azetidin-2-one, 1-acetylazetidin-2-one)
Supports orthogonal derivatization strategies — monofunctional analogs may not provide this capability
Structural comparison only; no head-to-head kinetic data identified
Bifunctional building block Orthogonal reactivity β-Lactam chemistry

Bromoacetyl vs. Chloroacetyl Leaving Group Reactivity

The bromoacetyl group in 1-(bromoacetyl)azetidin-2-one provides intrinsically superior leaving group ability compared to the corresponding chloroacetyl analog. The carbon–bromine bond dissociation energy (BDE) is approximately 276 kJ/mol (66 kcal/mol), versus approximately 328 kJ/mol (79 kcal/mol) for the carbon–chlorine bond — a difference of ~52 kJ/mol (~13 kcal/mol, or ~16% lower BDE) [1]. In the context of S_N2 nucleophilic substitution at the α-carbon of the acetyl group, this translates to a lower activation barrier and faster reaction kinetics for the bromoacetyl derivative. While direct kinetic data comparing 1-(bromoacetyl)azetidin-2-one with 1-(chloroacetyl)azetidin-2-one in a single study were not identified in the accessible literature, the underlying bond strength difference is a fundamental physicochemical constant that governs relative electrophilic reactivity across all bromoacetyl/chloroacetyl compound pairs .

Leaving Group Reactivity
Class-level inference
C–Br BDE ~276 kJ/mol vs. C–Cl ~328 kJ/mol (Δ ≈ −52 kJ/mol, ~16% weaker bond)
Lower bond dissociation energy may support faster SN2 alkylation under milder conditions — direct kinetic comparison not identified
Gas-phase BDE; applicable where C–X cleavage is rate-determining
Electrophilic reactivity Leaving group ability SN2 alkylation

β-Lactam Ring Strain vs. γ-Lactam Reactivity

The four-membered β-lactam ring in 1-(bromoacetyl)azetidin-2-one possesses approximately 25–27 kcal/mol of ring strain, a consequence of bond angle compression from the ideal 120° (sp²) and 109.5° (sp³) to ~90° [1]. This strain renders the β-lactam carbonyl substantially more electrophilic and susceptible to nucleophilic attack than the carbonyl of a five-membered γ-lactam (ring strain ~6–7 kcal/mol) . The γ-lactam analog 1-(bromoacetyl)-2-pyrrolidinone (CAS 711028-98-7, MW 206.04, density 1.7±0.1 g/cm³, BP 297.7±23.0 °C) thus exhibits markedly lower reactivity toward ring-opening nucleophiles such as amines, alcohols, and thiols. While no head-to-head kinetic study specifically comparing these two compounds was identified, the ring strain differential is a well-established class-level property of β-lactams that directly governs their chemical and biochemical reactivity, including the mechanism of action of all β-lactam antibiotics [1].

Ring Strain Comparison
Class-level inference
β-Lactam ring strain ~25–27 kcal/mol vs. γ-lactam ~6–7 kcal/mol (approx. 4× higher)
Higher ring strain supports greater ring-opening reactivity relative to the γ-lactam analog — class-level inference from β-lactam literature
No head-to-head kinetic study comparing these specific compounds
Ring strain β-Lactam reactivity Nucleophilic ring-opening

Physicochemical Property Differentiation

1-(Bromoacetyl)azetidin-2-one exhibits distinct physicochemical properties that differentiate it from its closest analogs and impact practical handling, purification, and formulation decisions. The predicted density of 1.864±0.06 g/cm³ is significantly higher than N-bromoacetylazetidine (1.672±0.06 g/cm³, Δ ≈ +0.19 g/cm³) and more than 1.7× that of parent azetidin-2-one (1.119 g/cm³) . The predicted boiling point of 284.8±23.0 °C is ~27 °C higher than N-bromoacetylazetidine (257.9±23.0 °C) , reflecting stronger intermolecular interactions imparted by the β-lactam carbonyl. The polar surface area (PSA) of 37.38 Ų is identical to 1-acetylazetidin-2-one but the target compound carries a bromine atom (exact mass 190.958) versus hydrogen in the acetyl analog (exact mass 113.048) , providing a distinctive isotopic signature detectable by mass spectrometry. These property differences are directly relevant to chromatographic retention time prediction, recrystallization solvent selection, and vacuum distillation feasibility.

Physicochemical Properties
Data to verify
Density ~1.86 g/cm³ (vs. 1.67 for N-bromoacetylazetidine); BP ~284.8 °C; distinct Br isotopic pattern
Higher density and distinct exact mass may facilitate chromatographic separation and unambiguous LC-MS identification
Predicted values; confirm experimentally for your purification protocol
Physicochemical properties Purification Handling Chromatographic behavior

Synthetic Utility of N-Halogenated β-Lactams

A 2023 study by Giraldi et al. (J. Org. Chem. 2023, 88, 14728–14735) demonstrated that N-bromo-azetidinones serve as versatile precursors for N-sulfenylated β-lactams via TEMPO-catalyzed radical reaction with disulfides, achieving yields ranging from 55% to 92% across a broad substrate scope [1]. While the model substrate in this study was an N-bromo-azetidinone (bromine directly on the lactam nitrogen) rather than N-bromoacetyl-azetidinone, the study establishes the principle that N-halogenated β-lactams — including N-bromoacetyl derivatives — possess synthetic value as electrophilic intermediates for constructing N–S and potentially N–C bonds at the lactam nitrogen. The resulting N-sulfenylated azetidinones exhibit antimicrobial activity and enzyme inhibitory properties [1]. No equivalent methodology has been demonstrated for non-halogenated N-acyl azetidinones or for the γ-lactam homolog, highlighting the unique synthetic versatility conferred by the combination of β-lactam ring strain and N-halogen electrophilicity.

N-Functionalization Potential
Class-level inference
N-Sulfenylation of N-halogenated β-lactams: 55–92% yields (TEMPO, disulfide, MeCN, rt; Giraldi et al. 2023)
Demonstrates synthetic utility of N-halogenated β-lactams as precursors to N-functionalized derivatives for library synthesis
Model substrate was N-bromo-azetidinone; reactivity of N-bromoacetyl derivative may differ and requires validation
N-Sulfenylation Radical reaction TEMPO catalysis Antimicrobial

Recommended Application Scenarios


Sequential Orthogonal Derivatization for Heterocycle Synthesis

The bifunctional architecture of 1-(bromoacetyl)azetidin-2-one — confirmed by its two distinct reactive centers (β-lactam C2=O for ring-opening; BrCH₂CO for S_N2 alkylation) — makes it uniquely suited for two-step, one-pot sequential derivatization strategies . In the first step, nucleophilic ring-opening with an amine or alcohol yields a β-amino ester or β-hydroxy amide intermediate bearing the intact bromoacetyl handle. In the second step, the pendant bromoacetyl group is displaced by a different nucleophile (thiol, azide, secondary amine) to install a second diversity element. This sequential reactivity profile is impossible with N-bromoacetylazetidine (no ring-opening), azetidin-2-one (no alkylation handle), or 1-acetylazetidin-2-one (no halogen leaving group) . The higher electrophilicity of C–Br (BDE ~276 kJ/mol) relative to C–Cl (BDE ~328 kJ/mol) further ensures efficient second-step alkylation under mild conditions (room temperature, polar aprotic solvent) .

N-Functionalized β-Lactam Libraries for Antimicrobial Screening

The documented reactivity of N-halogenated β-lactams in TEMPO-catalyzed N-sulfenylation reactions (55–92% yields; Giraldi et al., J. Org. Chem. 2023) positions 1-(bromoacetyl)azetidin-2-one as a candidate precursor for generating N-thioether-β-lactam libraries. The bromoacetyl group introduces an additional reactive methylene site (BrCH₂) beyond the direct N-halogen used in the published methodology, potentially enabling access to both N–S and C–S linked derivatives from a single precursor — a dual derivatization mode not available from simple N-bromo-azetidinones. Given that N-sulfenylated azetidinones exhibit antimicrobial and enzyme inhibitory activities , this compound offers a gateway to structurally diverse β-lactam-based bioactive molecules.

β-Lactam Ring-Opening for Peptidomimetic Building Blocks

The high ring strain of the β-lactam core (~25–27 kcal/mol) drives efficient ring-opening with diverse nucleophiles under conditions where the γ-lactam homolog (1-(bromoacetyl)-2-pyrrolidinone, ring strain ~6–7 kcal/mol) would be unreactive or require forcing conditions . This makes 1-(bromoacetyl)azetidin-2-one the preferred electrophilic lactam building block for synthesizing β-amino acids with a pendant bromoacetyl handle — intermediates of value in peptidomimetic drug design where the bromoacetyl group can subsequently be displaced to introduce side-chain diversity or conjugate to carrier proteins for immunological studies.

LC-MS-Tracked Parallel Synthesis by Distinctive Exact Mass

The exact mass of 1-(bromoacetyl)azetidin-2-one (190.958 Da) is distinct from both its non-brominated analog 1-acetylazetidin-2-one (exact mass 113.048 Da) and its non-carbonylated analog N-bromoacetylazetidine (exact mass 177.999 Da) . The characteristic bromine isotopic pattern (¹:¹ ratio for ⁷⁹Br:⁸¹Br) provides an unambiguous mass spectrometric signature that facilitates reaction monitoring and product identification in parallel synthesis workflows. For laboratories running multiple azetidinone derivatization reactions simultaneously, this isotopic fingerprint reduces the risk of cross-contamination misassignment — a practical advantage over chlorine-containing analogs whose isotopic patterns (³:¹ for ³⁵Cl:³⁷Cl) may overlap with other halogenated intermediates.

Application
Selection Property
Validation Focus
Sequential Orthogonal Derivatization
Bifunctional reactivity (β-lactam ring-opening + bromoacetyl alkylation)
Orthogonal derivatization sequence yield and selectivity
N-Functionalized β-Lactam Libraries
N-Halogenated β-lactam reactivity (TEMPO-catalyzed N-sulfenylation)
Derivatization scope and antimicrobial activity screening of resulting library
Peptidomimetic Building Block Synthesis
High β-lactam ring strain enabling efficient ring-opening with nucleophiles
Ring-opening efficiency and product diversity with amines, alcohols, thiols
LC-MS-Tracked Parallel Synthesis
Distinctive Br isotopic pattern and exact mass
LC-MS differentiation from non-brominated and non-carbonylated analogs
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